Cas no 126380-04-9 (L-Valine,N-[N-[5-[[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-L-alanyl]-L-alanyl]amino]-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl]-L-valyl]-,methyl ester, [S-(R*,R*)]- (9CI))

L-Valine,N-[N-[5-[[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-L-alanyl]-L-alanyl]amino]-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl]-L-valyl]-,methyl ester, [S-(R*,R*)]- (9CI) structure
126380-04-9 structure
Product Name:L-Valine,N-[N-[5-[[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-L-alanyl]-L-alanyl]amino]-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl]-L-valyl]-,methyl ester, [S-(R*,R*)]- (9CI)
CAS-nummer:126380-04-9
MF:C37H60N6O12
MW:780.905310630798
CID:164035
PubChem ID:5479156
Update Time:2025-04-19

L-Valine,N-[N-[5-[[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-L-alanyl]-L-alanyl]amino]-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl]-L-valyl]-,methyl ester, [S-(R*,R*)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Valine,N-[N-[5-[[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-L-alanyl]-L-alanyl]amino]-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl]-L-valyl]-,methyl ester, [S-(R*,R*)]- (9CI)
    • L-Valine,N-[N-[5-[[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-L-alanyl]-L-alanyl]amino]-4-hydroxy-6-(4-hydroxyphenyl)-1-
    • methyl (2S)-2-[[(2S)-2-[[(4S,5S)-4-hydroxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-6-(4-hydroxyphenyl)hexanoyl]am
    • DTXSID50155170
    • L-Valine, N-(N-(5-((N-(N-(N-((1,1-dimethylethoxy)carbonyl)-L-seryl)-L-alanyl)-L-alanyl)amino)-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl)-L-valyl)-, methyl ester, (S-(R*,R*))-
    • Boc-Ser-Ala-Ala-Tyr.psi.[CH(OH)CH2]Gly-Val-Val-OCH3
    • 126380-04-9
    • L-Valine, N-[N-[5-[[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-L-alanyl]-L-alanyl]amino]-4-hydroxy-6-(4-hydroxyphenyl)-1-oxohexyl]-L-valyl]-, methyl ester, [S-(R*,R*)]-
    • methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-(tert-butoxycarbonylamino)-3-hydroxy-propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-hydroxy-6-(4-hydroxyphenyl)hexanoyl]amino]-3-methyl-butanoyl]amino]-3-methyl-butanoate
    • Boc-Ser-Ala-Ala-Tyrpsi(CH(OH)CH2)Gly-Val-Val-OCH3
    • Inchi: 1S/C37H60N6O12/c1-19(2)29(34(51)43-30(20(3)4)35(52)54-10)42-28(47)16-15-27(46)25(17-23-11-13-24(45)14-12-23)40-32(49)22(6)38-31(48)21(5)39-33(50)26(18-44)41-36(53)55-37(7,8)9/h11-14,19-22,25-27,29-30,44-46H,15-18H2,1-10H3,(H,38,48)(H,39,50)(H,40,49)(H,41,53)(H,42,47)(H,43,51)/t21-,22-,25-,26-,27-,29-,30-/m0/s1
    • InChI-sleutel: GLDXWVQSTATDAN-PIQNYBPMSA-N
    • LACHT: O[C@@H](CCC(N[C@H](C(N[C@H](C(=O)OC)C(C)C)=O)C(C)C)=O)[C@H](CC1C=CC(=CC=1)O)NC([C@H](C)NC([C@H](C)NC([C@H](CO)NC(=O)OC(C)(C)C)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 780.4272
  • Monoisotopische massa: 780.427
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 55
  • Aantal draaibare bindingen: 23
  • Complexiteit: 1300
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 271A^2
  • XLogP3: 1.8

Experimentele eigenschappen

  • Dichtheid: 1.213
  • Kookpunt: 1105.9°Cat760mmHg
  • Vlampunt: 622.6°C
  • Brekindex: 1.534
  • PSA: 270.82
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